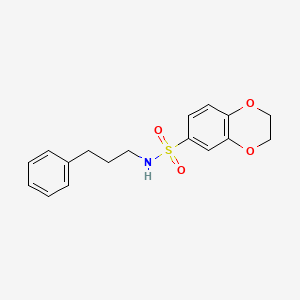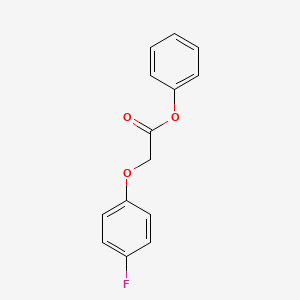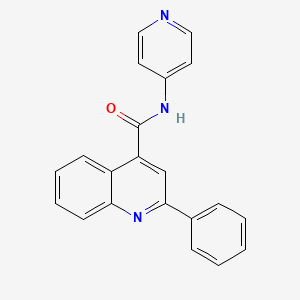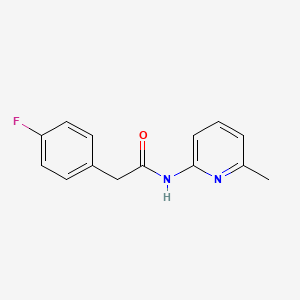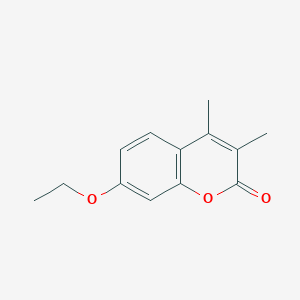
7-ethoxy-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-3,4-dimethyl-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in various plants. It has gained significant attention in the scientific community due to its diverse biological activities, such as anti-inflammatory, anticoagulant, and anticancer properties.
Mechanism of Action
Coumarin exerts its biological activities through various mechanisms. It has been reported to inhibit the activity of enzymes involved in the inflammatory and coagulation pathways, such as cyclooxygenase and thrombin. Coumarin has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 7-ethoxy-3,4-dimethyl-2H-chromen-2-one has been reported to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
Coumarin has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Coumarin has also been reported to reduce blood clotting and prevent thrombosis. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Coumarin has also been reported to protect against liver damage induced by various toxins.
Advantages and Limitations for Lab Experiments
Coumarin has several advantages for lab experiments. It is readily available and can be synthesized in good yields and purity. Coumarin is also stable under normal laboratory conditions and can be easily stored. However, 7-ethoxy-3,4-dimethyl-2H-chromen-2-one has several limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. Coumarin is also sensitive to light and can degrade over time, which can affect its biological activity.
Future Directions
Coumarin has several potential future directions for research. It can be used as a lead compound in the development of drugs for various diseases, such as cancer and inflammatory disorders. Coumarin can also be modified to improve its biological activity and selectivity. Additionally, 7-ethoxy-3,4-dimethyl-2H-chromen-2-one can be used as a probe to study various biological processes, such as inflammation and apoptosis. Furthermore, this compound can be used as a natural preservative in the food and cosmetic industries. Overall, this compound has significant potential for future research and development.
Conclusion:
In conclusion, this compound is a naturally occurring compound with diverse biological activities. It can be synthesized through various methods and has been extensively studied for its scientific research applications. Coumarin exerts its biological activities through various mechanisms and exhibits several biochemical and physiological effects. Coumarin has several advantages and limitations for lab experiments and has significant potential for future research and development.
Synthesis Methods
Coumarin can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid or its derivatives in the presence of a base catalyst. The Perkin reaction involves the reaction of salicylic acid with an acid anhydride or acid chloride in the presence of a base catalyst. These methods produce 7-ethoxy-3,4-dimethyl-2H-chromen-2-one in good yields and purity.
Scientific Research Applications
Coumarin has been extensively studied for its diverse biological activities. It has been reported to possess anti-inflammatory, anticoagulant, antifungal, antibacterial, antiviral, and anticancer properties. Coumarin has also been shown to exhibit antioxidant and hepatoprotective activities. Due to its diverse biological activities, 7-ethoxy-3,4-dimethyl-2H-chromen-2-one has been used as a lead compound in the development of various drugs.
properties
IUPAC Name |
7-ethoxy-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-4-15-10-5-6-11-8(2)9(3)13(14)16-12(11)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNDDIKPFLNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

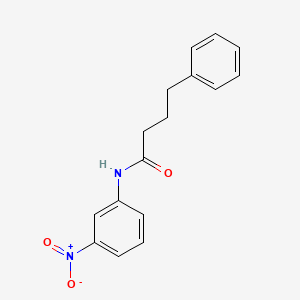
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)
![2-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5769956.png)
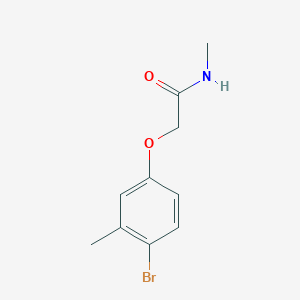
![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)
